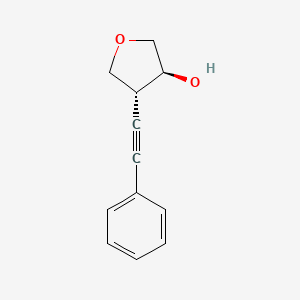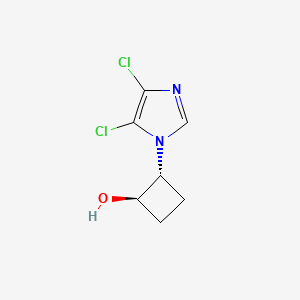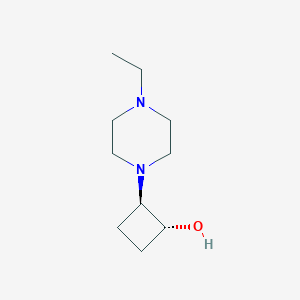
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol, also known as (3S,4R)-4-phenylethynyloxolan-3-ol, is a naturally occurring compound found in several species of plants and fungi. It is a secondary metabolite with a wide range of biological activities, including antifungal, antibacterial, antimalarial, and antitumor activities. In recent years, (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been of great interest to scientists and researchers due to its potential therapeutic applications.
Applications De Recherche Scientifique
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been studied extensively for its potential therapeutic applications. It has been found to have antifungal, antibacterial, antimalarial, and antitumor activities. It has also been shown to have cytotoxic effects on human cancer cell lines, suggesting that it may have potential as an anticancer agent. In addition, (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been studied for its antioxidant, anti-inflammatory, and analgesic properties.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol is not yet fully understood. However, it is believed to act by targeting various cellular processes, such as cell proliferation, apoptosis, and angiogenesis. In addition, (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain.
Biochemical and Physiological Effects
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal, antibacterial, antimalarial, and antitumor activities. In addition, (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol has been shown to have antioxidant, anti-inflammatory, and analgesic properties. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol for laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it is a relatively safe compound with low toxicity. The major limitation of using (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol for laboratory experiments is the lack of detailed knowledge about its mechanism of action.
Orientations Futures
Given the potential therapeutic applications of (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol, there are several possible future directions for research. These include further studies on its mechanism of action, as well as investigations into its potential use as an anticancer agent, an antioxidant, an anti-inflammatory, and an analgesic. In addition, research into the effects of (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol on other diseases and conditions, such as neurodegenerative diseases, is warranted. Finally, further studies into the structure-activity relationships of (3S,4
Propriétés
IUPAC Name |
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12-9-14-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,8-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLWSCLPOKATM-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)

![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)
![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)
![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)
